molecular formula C17H14BrNO2S B13075999 Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate

Cat. No.: B13075999
M. Wt: 376.3 g/mol
InChI Key: LUGRHXMGNJBYAJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring, a naphthalene moiety, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with naphthalen-1-ylmethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of thiazole derivatives with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is not well-defined. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-methylthiazole-5-carboxylate
  • 2-Aminothiazole-4-carboxylate derivatives
  • Thiazole-based compounds with various substituents

Uniqueness

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is unique due to the presence of both a naphthalene moiety and a thiazole ring, which imparts distinct electronic and steric properties. This combination makes it a valuable scaffold for the development of new compounds with diverse biological activities .

Properties

Molecular Formula

C17H14BrNO2S

Molecular Weight

376.3 g/mol

IUPAC Name

ethyl 2-bromo-4-(naphthalen-1-ylmethyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H14BrNO2S/c1-2-21-16(20)15-14(19-17(18)22-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3

InChI Key

LUGRHXMGNJBYAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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